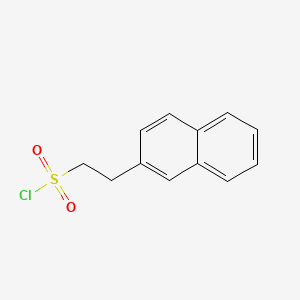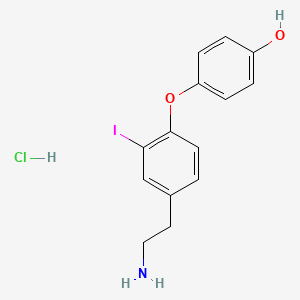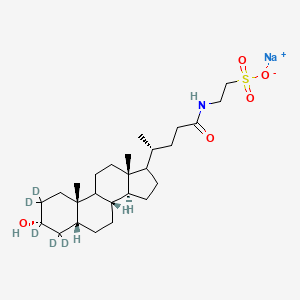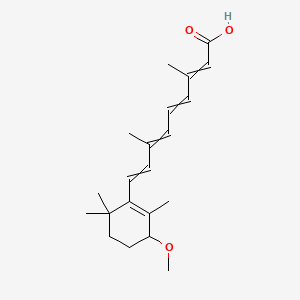
4-Methoxy Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy Retinoic Acid is a derivative of retinoic acid, a compound closely related to vitamin A. It is known for its role in regulating cell growth, differentiation, and apoptosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol . This compound is often used in research due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Retinoic Acid typically involves the methoxylation of retinoic acid. One common method includes the reaction of retinoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy Retinoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted retinoic acids .
Scientific Research Applications
4-Methoxy Retinoic Acid has a wide range of applications in scientific research:
Biology: In cell biology, it is used to study cell differentiation and apoptosis.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of 4-Methoxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . This regulation is crucial for its therapeutic effects in conditions like acne and certain types of cancer .
Comparison with Similar Compounds
All-trans Retinoic Acid: Known for its use in treating acute promyelocytic leukemia.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
9-cis Retinoic Acid: Investigated for its potential in cancer therapy.
Comparison: 4-Methoxy Retinoic Acid is unique due to its methoxy group, which can influence its biological activity and stability. Compared to all-trans retinoic acid, it may have different binding affinities for RARs and RXRs, leading to distinct therapeutic profiles . Its methoxy group also makes it more resistant to metabolic degradation, potentially enhancing its efficacy and duration of action .
Properties
CAS No. |
81121-20-2 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |
InChI Key |
KZKUSKHEEFFSTO-XPSLGPGOSA-N |
SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Synonyms |
(+/-)-4-Methoxyretinoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS](/img/structure/B564534.png)
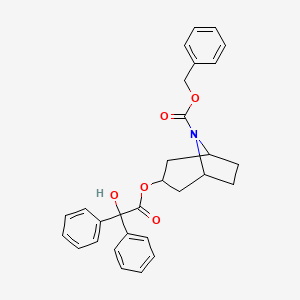
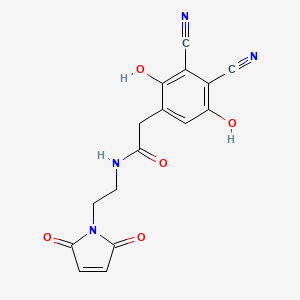
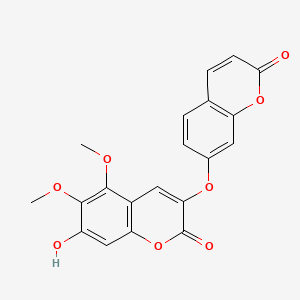
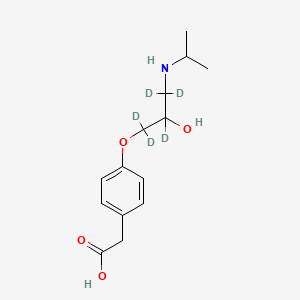
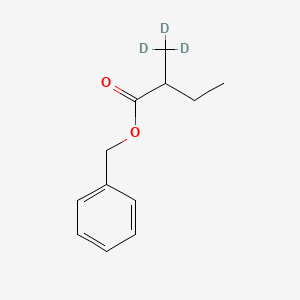
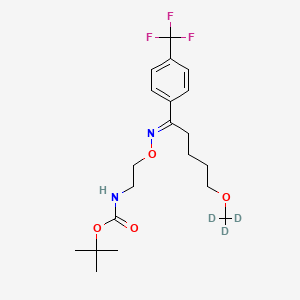
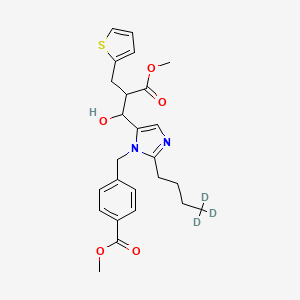
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
